1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde
Overview
Description
1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclopropane derivative that contains a silyl ether and aldehyde functional group. It is commonly used as a reagent in organic synthesis and has shown promising results in various scientific studies.
Scientific Research Applications
Solvent Influence on Reactivity
- Reactivity in Different Solvents : Research by Ruck and Jones (1998) highlighted how solvents impact the reactivity of tert-butylcarbene. They found that solvents capable of forming a complex with the carbene favor the formation of alkene products, a reaction potentially relevant to compounds like 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde (Ruck & Jones, 1998).
Photophysical Properties
- Organic Optoelectronic Applications : Hu et al. (2013) synthesized tert-butyl-1,3-dimethylpyrene carbaldehydes, closely related to the compound , and demonstrated their potential in organic optoelectronic applications like organic light-emitting devices (OLEDs). This implies that similar compounds could also find use in this area (Hu et al., 2013).
Chemical Kinetics
- Oxidation Behavior : A study by Brocard, Baronnet, and O'neal (1983) on the oxidation of methyl tert-butyl ether (MTBE) provides insights into the oxidation behavior of tert-butyl compounds. This research could offer a contextual framework for understanding the chemical kinetics of similar compounds (Brocard, Baronnet, & O'neal, 1983).
Stereochemical Reactions
- Stereochemical Control in Reactions : Kazuta et al. (2004) explored stereochemically controlled reactions involving cyclopropanecarbaldehydes. Their findings on the chelation-controlled stereoselective addition reactions offer valuable insights into similar reactions that could involve this compound (Kazuta et al., 2004).
Asymmetric Synthesis
- Synthesis of Amines : Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines for asymmetric synthesis of amines, indicating a potential application area for similar tert-butyl compounds in synthesizing a wide range of amines (Ellman, Owens, & Tang, 2002).
Silacyclopropane Formation
- Metal-Catalyzed Silacyclopropanation : Ciraković, Driver, and Woerpel (2004) developed a method for metal-catalyzed di-tert-butylsilylene transfer, leading to silacyclopropane formation. This suggests potential applications for similar compounds in the formation of silacyclopropanes (Ciraković, Driver, & Woerpel, 2004).
Oxidative Cyclization
- Formation of 2-Acyl-3,4-dihydronaphthalenes : Liu et al. (2018) presented a method for oxidative cyclization of methylenecyclopropanes with aldehydes, creating 2-acyl-3,4-dihydronaphthalenes. This research might guide the use of similar tert-butyl compounds in the synthesis of complex organic structures (Liu et al., 2018).
Mechanism of Action
Target of Action
This compound is a silyl ether, which are commonly used as protective groups in organic synthesis . They can protect reactive hydroxyl groups and can be selectively deprotected under mild conditions .
Mode of Action
The mode of action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is likely related to its ability to protect reactive groups in a molecule during chemical reactions . The tert-butyldimethylsilyl (TBDMS) group is particularly resistant to solvolysis, making it a useful protecting group .
Biochemical Pathways
Silyl ethers like this compound are often used in the synthesis of complex organic molecules, including those involved in various biochemical pathways .
Pharmacokinetics
As a silyl ether, it is likely to be lipophilic, which could influence its absorption and distribution .
Result of Action
The result of the action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is the protection of reactive groups in a molecule, allowing for selective reactions to occur at other sites . This can be crucial in the synthesis of complex organic molecules .
Action Environment
The action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde can be influenced by various environmental factors. For instance, the presence of a fluoride source can lead to the removal of the silyl protecting group . Additionally, the stability of silyl ethers can be affected by the presence of acid, base, or certain nucleophiles .
properties
IUPAC Name |
1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h8H,6-7,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIJDLRSPOAEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944794-73-4 | |
Record name | 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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